molecular formula C10H12N2 B1456303 [(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1248915-22-1

[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B1456303
CAS No.: 1248915-22-1
M. Wt: 160.22 g/mol
InChI Key: PKUYZIDVHHOXNL-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a propargylamine moiety.

Biochemical Analysis

Biochemical Properties

(6-Methylpyridin-2-yl)methylamine plays a significant role in biochemical reactions, particularly in the synthesis of propargylamines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamines in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine interacts with lysine-specific demethylase 1 (LSD1), enhancing its inhibition and resulting in growth inhibition of cancer cells .

Cellular Effects

(6-Methylpyridin-2-yl)methylamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes such as MAO-B and LSD1 . This modulation can lead to changes in gene expression and cellular metabolism. For example, the inhibition of MAO-B by (6-Methylpyridin-2-yl)methylamine results in reduced oxidative stress and stabilization of mitochondrial membranes, which can prevent apoptosis and promote cell survival . These effects are particularly relevant in the context of neurodegenerative diseases and cancer.

Molecular Mechanism

The molecular mechanism of (6-Methylpyridin-2-yl)methylamine involves its binding interactions with specific biomolecules. It binds to the active site of MAO-B, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms of Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine enhances the inhibition of LSD1, leading to changes in gene expression and growth inhibition of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Methylpyridin-2-yl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that (6-Methylpyridin-2-yl)methylamine can have sustained effects on cellular function, including prolonged inhibition of MAO-B and LSD1 . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of (6-Methylpyridin-2-yl)methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO-B and LSD1 without causing significant toxicity . At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

(6-Methylpyridin-2-yl)methylamine is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, which may have implications for its therapeutic use.

Transport and Distribution

The transport and distribution of (6-Methylpyridin-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and brain, where it interacts with target enzymes and proteins .

Subcellular Localization

(6-Methylpyridin-2-yl)methylamine is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with specific biomolecules in these compartments . For example, its localization in the mitochondria allows it to stabilize mitochondrial membranes and reduce oxidative stress, while its presence in the nucleus enables it to modulate gene expression by inhibiting LSD1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-2-yl)methylamine typically involves the reaction of 6-methyl-2-pyridinemethanol with propargylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature with continuous stirring until the desired product is formed .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or ruthenium can enhance the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methylpyridin-2-yl)methylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYZIDVHHOXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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